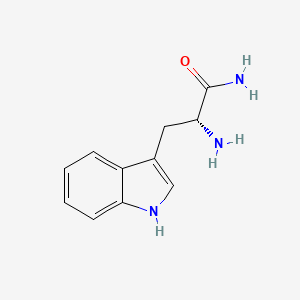
D-tryptophanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-tryptophanamide is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
D-Tryptophanamide exhibits several biological activities that are significant for therapeutic applications:
- Antimicrobial Properties : Research indicates that this compound can inhibit the growth of enteric pathogens and colitogenic pathobionts. In studies involving mice, treatment with this compound resulted in a lower pathogen burden in the liver and spleen compared to untreated controls, suggesting a protective role against infections such as Citrobacter rodentium .
- Immune Modulation : The compound has been shown to modulate immune responses by influencing the gut microbiota and activating the aryl hydrocarbon receptor (AhR). This activation can lead to reduced inflammation and improved immune responses in the colon, as evidenced by changes in immune cell populations following treatment .
Therapeutic Applications
This compound has demonstrated potential in various therapeutic contexts:
- Cancer Therapy : There is growing interest in the use of this compound in cancer treatment. Its ability to self-assemble into nanostructures may enhance drug delivery systems, particularly for anticancer agents like curcumin. The interactions between this compound and curcumin have been studied for their potential to improve therapeutic efficacy through targeted delivery .
- Neurological Disorders : The compound is being investigated for its role in treating conditions such as atherosclerosis, osteoporosis, tuberculosis, and cancer. Its effects on neurotransmitter pathways and immune modulation suggest that this compound may offer benefits in managing these diseases .
Synthesis and Chemical Properties
The synthesis of this compound involves methods that increase its optical purity and yield. Techniques such as selective degradation of L-tryptophan in a racemic mixture have been employed to enhance the production of this compound . Understanding its chemical properties is crucial for optimizing its application in pharmaceuticals.
Table 1: Summary of Research Findings on this compound
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15)/t9-/m1/s1 |
Clave InChI |
JLSKPBDKNIXMBS-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















